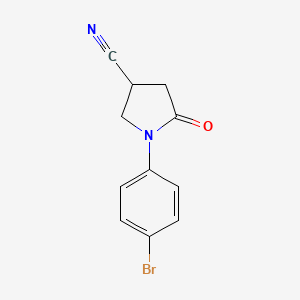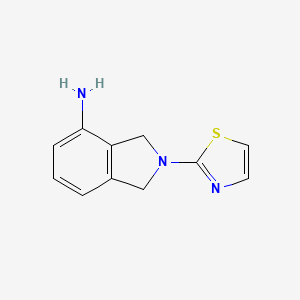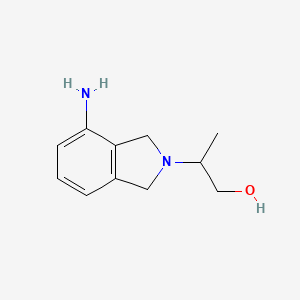
2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol
Descripción general
Descripción
The compound “2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)propan-1-ol” is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure of isoindoline is similar to indoline, except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .
Synthesis Analysis
The synthesis of isoindoline derivatives can be achieved by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis
The molecular structure of isoindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The nitrogen atom is in the 2 position of the five-membered ring .Chemical Reactions Analysis
Isoindoline derivatives can undergo various chemical reactions due to the presence of the nitrogen atom and the fused ring structure . The exact chemical reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, explores their significant role as flavor compounds in both fermented and non-fermented food products. The study reviewed metabolic conversions, microbial, and food composition factors influencing these aldehydes' formation, emphasizing the essential nature of understanding generation pathways for controlling aldehyde levels in food products (Smit, Engels, & Smit, 2009).
Chitosan's Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, exhibits biocompatibility and significant antimicrobial potential, suggesting its broad application in food and pharmaceutical formulations. This review underlines the importance of chitosan's physicochemical and biological characteristics, promoting its use in technical and biomedical applications and emphasizing the need for further research to optimize its antimicrobial activity (Raafat & Sahl, 2009).
Bio-inspired Adhesive Materials
The development of bio-inspired adhesive materials, such as chitosan-catechol, draws inspiration from mussels' wet-resistant adhesive proteins. This review focuses on chitosan-catechol's preparation methods, physicochemical properties, and biomedical applications, highlighting its potential as a versatile polymer for medical use due to its excellent hemostatic ability and tissue adhesion (Ryu, Hong, & Lee, 2015).
Highly Branched Polymers for Biomedical Applications
This article discusses the synthesis and potential biomedical applications of highly branched polymers based on poly(amino acid)s. Highlighting the biocompatibility, biodegradability, and metabolizable nature of these polymers, the review compares dendrimers, dendrigrafts, and hyperbranched polymers, focusing on their use as delivery vehicles for genes and drugs and their antiviral properties (Thompson & Scholz, 2021).
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have been found to possess various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Similar compounds are known to be stable under a variety of conditions .
Análisis Bioquímico
Biochemical Properties
Isoindoline derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Cellular Effects
Given the broad range of biological activities exhibited by isoindoline derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Propiedades
IUPAC Name |
2-(4-amino-1,3-dihydroisoindol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(7-14)13-5-9-3-2-4-11(12)10(9)6-13/h2-4,8,14H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIFBMUSWOJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CC2=C(C1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


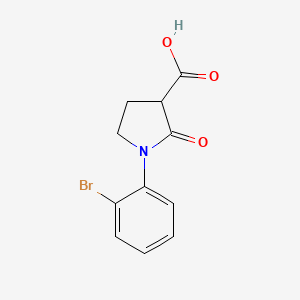
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
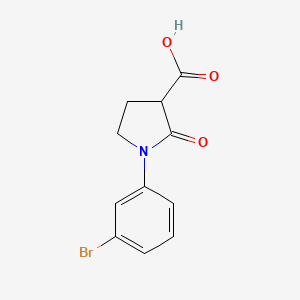
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
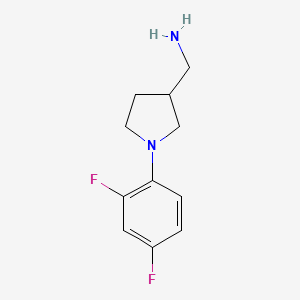
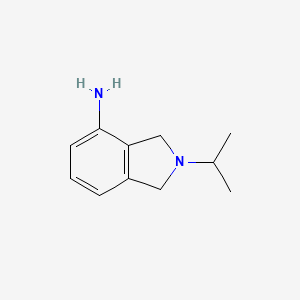
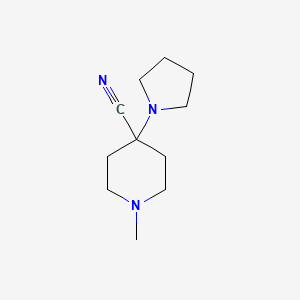
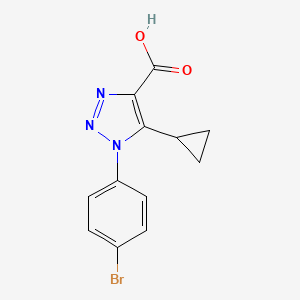

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
